5-Fluoro-2-hydrazinylpyrimidine
Overview
Description
5-Fluoro-2-hydrazinylpyrimidine: is a fluorinated pyrimidine derivative with the molecular formula C4H5FN4. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical research. The presence of both fluorine and hydrazine groups in its structure imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.
Mechanism of Action
Target of Action
It’s structurally related to 5-fluorouracil (5-fu), a well-known chemotherapeutic agent . 5-FU primarily targets thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
Mode of Action
5-FU metabolite, 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), inhibits TS . Additionally, 5-FU can inhibit RNA modifying enzymes, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .
Biochemical Pathways
5-FU and its derivatives affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
After administration, capecitabine is metabolized to 5-FU, which is further metabolized and eliminated . The pharmacokinetics of these drugs can be influenced by liver function .
Result of Action
The result of 5-FU action includes inhibition of DNA synthesis and RNA modification, leading to cell death . It’s reasonable to hypothesize that 5-Fluoro-2-hydrazinylpyrimidine may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of 5-FU and its derivatives can be influenced by various factors, including the tumor’s blood flow rate and size
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-hydrazinylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazinylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouracil, a well-known fluorinated pyrimidine.
Hydrazination: The 5-fluorouracil is treated with hydrazine hydrate under controlled conditions to introduce the hydrazine group at the 2-position of the pyrimidine ring. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-hydrazinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydrazinylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving pyrimidine metabolism.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals, where fluorinated pyrimidines play a crucial role.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
5-Fluoro-2-hydroxypyrimidine: Another fluorinated pyrimidine with a hydroxyl group at the 2-position.
5-Fluoro-2-chloropyrimidine: A compound with a chlorine atom at the 2-position instead of a hydrazine group.
Uniqueness: 5-Fluoro-2-hydrazinylpyrimidine is unique due to the presence of both fluorine and hydrazine groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.
Properties
IUPAC Name |
(5-fluoropyrimidin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDYDITEBFPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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